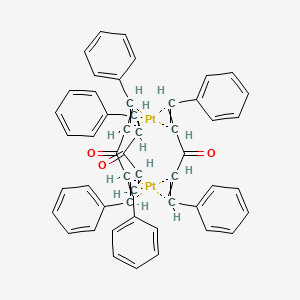
1,5-diphenylpenta-1,4-dien-3-one;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one can be synthesized through the aldol condensation of benzaldehyde with acetone, followed by dehydration. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide .
For the preparation of platinum complexes, 1,5-diphenylpenta-1,4-dien-3-one can be reacted with platinum precursors such as platinum(II) chloride in the presence of ligands like phosphines or arsines. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Applications De Recherche Scientifique
1,5-Diphenylpenta-1,4-dien-3-one and its platinum complexes have several scientific research applications:
Mécanisme D'action
The mechanism of action for 1,5-diphenylpenta-1,4-dien-3-one and its platinum complexes involves coordination to metal centers, which can facilitate various catalytic processes. The molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects such as inhibition of cancer cell growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with applications in organic synthesis and catalysis.
Bis(2-phenylvinyl) ketone: Another chalcone derivative with similar chemical properties.
Uniqueness
1,5-Diphenylpenta-1,4-dien-3-one is unique due to its ability to form stable complexes with platinum, which enhances its catalytic and biological activities. Its structural properties also allow for diverse chemical modifications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C51H42O3Pt2 |
|---|---|
Poids moléculaire |
1093.0 g/mol |
Nom IUPAC |
1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; |
Clé InChI |
TZSNBHPFGNSWPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
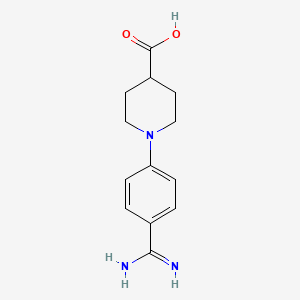
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)

![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)


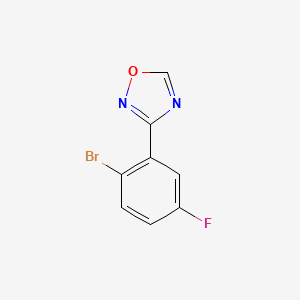
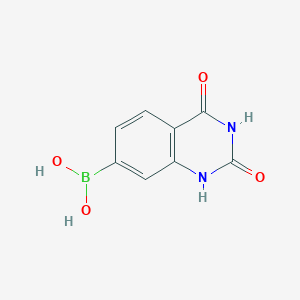
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)

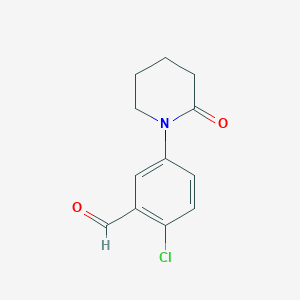
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
